molecular formula C20H23N5O3 B2513881 9-ベンジル-1,7-ジメチル-3-(2-オキソプロピル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオン CAS No. 923400-17-3

9-ベンジル-1,7-ジメチル-3-(2-オキソプロピル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオン

カタログ番号: B2513881
CAS番号: 923400-17-3
分子量: 381.436
InChIキー: QZCMXXMIAGVDNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

Research indicates that compounds similar to 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine derivatives exhibit significant antiviral properties. These compounds have been studied for their ability to inhibit viral replication mechanisms.

Mechanism of Action :

  • Inhibition of viral RNA synthesis.
  • Interference with viral enzymes essential for replication.

Case Study :
A study demonstrated that purine analogs could effectively inhibit the replication of the Hepatitis C virus (HCV) through structural modifications that enhanced their antiviral potency. The structural similarity of 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine to these analogs suggests potential efficacy against HCV and other viral pathogens.

Anticancer Properties

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that it may possess significant cytostatic effects.

Mechanism of Action :

  • Inhibition of Adenosine Deaminase (ADA), leading to increased levels of adenosine which can have anti-inflammatory effects.
  • Disruption of nucleotide metabolism by mimicking natural substrates involved in nucleotide synthesis pathways.

Case Study :
Research involving a series of purine derivatives showed that modifications at specific positions significantly affected cytotoxicity against leukemia cell lines. Compounds with bulky substituents exhibited enhanced activity, indicating a strong structure-activity relationship.

Structure-Activity Relationship (SAR)

The efficacy of 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine can be influenced by various structural modifications. The following table summarizes key structural characteristics and their potential impacts on biological activity:

Structural FeatureImpact on Activity
Presence of bulky substituentsIncreased cytotoxicity
Functional groups interacting with biological targetsEnhanced antiviral properties
Modifications at the N-positionSignificant changes in cytotoxic effects

生物活性

The compound 9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its cytotoxic effects, antiviral properties, and other relevant pharmacological profiles.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5O3C_{20}H_{23}N_5O_3 with a molecular weight of approximately 381.436 g/mol. The structure features a purine core modified with a benzyl group and a 2-oxopropyl substituent.

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • MDA-MB-231 Cells : At concentrations of 10 µM and 25 µM, cell viability decreased significantly (47% survival at 10 µM and ~30% at 25 µM) when treated with derivatives related to this compound .
  • PC-3 Cells : The compound demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 28 µM against prostate cancer cells .
Cell LineConcentration (µM)Cell Viability (%)
MDA-MB-2311047
MDA-MB-23125~30
PC-315~61

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular:

  • Hepatitis C Virus (HCV) : The compound showed promising activity against HCV with an effective concentration (EC90) ranging from 0.1 to 1 µM . This suggests that it could serve as a potential lead for antiviral drug development.

The biological activity of purine derivatives like this compound often involves interaction with nucleic acid metabolism and enzyme inhibition. For example:

  • Adenosine Deaminase (ADA) Inhibition : The compound has demonstrated inhibition of ADA with an IC50 value of approximately 1.7 µM. This inhibition can lead to increased levels of adenosine in the body, which may have therapeutic implications in various conditions including cancer .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A systematic screening of purine derivatives revealed that modifications at specific positions (like the benzyl group) can enhance cytostatic effects significantly .
  • Comparative Studies : When compared with other purine derivatives, this compound exhibited superior cytotoxicity against certain cancer cell lines while maintaining lower toxicity against non-cancerous cells .

特性

IUPAC Name

9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-9-23(12-15-7-5-4-6-8-15)19-21-17-16(24(19)10-13)18(27)25(11-14(2)26)20(28)22(17)3/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCMXXMIAGVDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。